molecular formula C31H24N4O8 B15176393 Inosine 2',3',5'-tribenzoate CAS No. 6741-88-4

Inosine 2',3',5'-tribenzoate

Cat. No.: B15176393
CAS No.: 6741-88-4
M. Wt: 580.5 g/mol
InChI Key: HYIROYSRWYWYBO-UHFFFAOYSA-N
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Description

Inosine 2',3',5'-tribenzoate is a chemical compound with the molecular formula C31H24N4O8 . It is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three benzoate groups attached to the inosine molecule at the 2', 3', and 5' positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of inosine 2',3',5'-tribenzoate typically involves the reaction of inosine with benzoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where inosine and benzoic acid are reacted under controlled conditions. The process requires careful monitoring of temperature, pH, and reaction time to ensure the formation of the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Inosine 2',3',5'-tribenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Inosine 2',3',5'-tribenzoate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is utilized in studies related to nucleoside metabolism and the role of inosine in cellular processes.

  • Medicine: Inosine derivatives, including this compound, are investigated for their potential therapeutic effects, such as neuroprotective and anti-inflammatory properties.

  • Industry: It is employed in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism by which inosine 2',3',5'-tribenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Inosine 2',3',5'-tribenzoate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include inosine monophosphate (IMP), inosine diphosphate (IDP), and inosine triphosphate (ITP). These compounds differ in their structure and functional groups, leading to variations in their biological activities and applications.

Properties

CAS No.

6741-88-4

Molecular Formula

C31H24N4O8

Molecular Weight

580.5 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H24N4O8/c36-27-23-26(32-17-33-27)35(18-34-23)28-25(43-31(39)21-14-8-3-9-15-21)24(42-30(38)20-12-6-2-7-13-20)22(41-28)16-40-29(37)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,28H,16H2,(H,32,33,36)

InChI Key

HYIROYSRWYWYBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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